molecular formula C19H20ClN3O2 B2627100 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide CAS No. 2034592-58-8

2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide

Cat. No.: B2627100
CAS No.: 2034592-58-8
M. Wt: 357.84
InChI Key: WMNPHJFHAVIAAE-UHFFFAOYSA-N
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Description

Structural Taxonomy and IUPAC Nomenclature

The compound’s systematic IUPAC name, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-(2-chlorophenyl)acetamide , reflects its intricate architecture. Breaking this down:

  • Parent chain : The acetamide backbone (CH₃CONH–) serves as the core.
  • Substituents :
    • A 2-chlorophenyl group at the α-carbon of the acetamide.
    • A nitrogen-linked ethyl group bearing two heterocyclic rings:
      • A 3,5-dimethyl-1H-pyrazol-1-yl group (pyrazole with methyl groups at positions 3 and 5).
      • A furan-2-yl group (oxygen-containing five-membered ring).

Structural Data :

Feature Description
Molecular Formula C₂₀H₂₁ClN₄O₂
Molecular Weight 408.86 g/mol
Key Functional Groups Amide, pyrazole, furan, chlorophenyl

The pyrazole and furan rings confer planarity and π-π stacking potential, while the chlorophenyl group enhances lipophilicity, facilitating membrane penetration.

Historical Development in Heterocyclic Amide Research

The exploration of heterocyclic amides began in the mid-20th century, driven by their ubiquity in natural products and pharmaceuticals. Pyrazole derivatives, first synthesized in the 1880s, gained prominence with the discovery of antipyrine (1884), an early analgesic. Furan-containing compounds emerged later, with furanose sugars and furanocoumarins highlighting their biochemical versatility.

The fusion of pyrazole and furan into amide frameworks accelerated in the 2000s, as seen in studies like Hamed et al. (2016) , who synthesized pyrazole-furan hybrids with antibacterial properties. Concurrently, reviews such as Kumar et al. (2019) underscored heterocyclic amides’ potential as antimicrobial and anticancer agents, validating their structural complexity as a scaffold for drug discovery.

Significance in Modern Medicinal Chemistry

This compound exemplifies the strategic integration of pharmacophoric elements:

  • Pyrazole : Known for modulating kinases and inflammatory mediators (e.g., COX-2).
  • Furan : Imparts metabolic stability and hydrogen-bonding capacity.
  • Chlorophenyl : Enhances binding affinity to hydrophobic enzyme pockets.

Mechanistic Insights :

  • The amide linkage facilitates hydrogen bonding with biological targets like proteases or GPCRs.
  • The pyrazole’s dimethyl groups sterically shield the core, improving metabolic stability.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13-10-14(2)23(22-13)17(18-8-5-9-25-18)12-21-19(24)11-15-6-3-4-7-16(15)20/h3-10,17H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNPHJFHAVIAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3OC_{18}H_{20}ClN_{3}O, with a molecular weight of approximately 345.82 g/mol. The structure includes a chlorophenyl group, a pyrazole moiety, and a furan substituent, contributing to its diverse biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The pyrazole scaffold is known for its ability to inhibit various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds similar to 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). Some derivatives showed IC50 values as low as 0.39 µM against HCT116 cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF71.88
Compound BHCT1160.39
Compound CA5492.12

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been documented. The presence of the pyrazole ring contributes to the inhibition of pro-inflammatory mediators:

  • Studies have shown that certain derivatives can significantly reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives are known for their broad-spectrum antimicrobial properties:

  • Research findings indicate that compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
Compound DE. coli10
Compound EStaphylococcus aureus5

The mechanisms underlying the biological activities of 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide involve:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which are crucial in regulating cell division and survival.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication in cancer cells .
  • Modulation of Inflammatory Pathways : The compound may inhibit the production of cyclooxygenase (COX) enzymes involved in inflammatory processes.

Case Studies

Several case studies have been documented regarding the efficacy of pyrazole-based compounds in clinical settings:

  • One study evaluated a series of pyrazole derivatives for their anticancer effects on multiple cell lines, revealing that modifications in the substituents significantly affected their potency and selectivity against cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Pyrazole vs. Benzothiazole : Pyrazole-containing analogs (e.g., 7d) demonstrate explicit antimicrobial activity, whereas benzothiazole derivatives (e.g., ) are often patented for broader agrochemical uses.
  • Substituent Effects : Chlorophenyl groups enhance bioactivity in both antimicrobial (7d, ) and herbicidal (metazachlor, ) contexts. The furan group in the target compound may improve metabolic resistance compared to phenyl or benzothiazole systems .

Crystallographic and Spectroscopic Data

  • Crystal Packing: N-(3-Cl-4-FPh)-2-naphthylacetamide forms N–H···O hydrogen bonds stabilizing its lattice .
  • Spectroscopy : Pyrazole-containing analogs (e.g., 7d) show distinct 1H NMR signals at δ 2.25 (pyrazole-CH3) and δ 7.35–7.55 (aromatic protons), consistent with the target compound’s expected spectral profile .

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